Molecular Weight Advantage of Chloro Over Bromo Analog for Lead-Like Property Compliance in Medicinal Chemistry
3-Chloro-2-isocyanatothiophene (MW 159.59 g/mol) offers a 44.46 g/mol molecular weight reduction compared to its direct bromo analog 3-bromo-2-isocyanatothiophene (MW 204.05 g/mol) . This 21.8% lower mass places the chloro compound more favorably within lead-like chemical space guidelines (MW ≤ 350–400) and fragment-based screening criteria (MW < 300), providing greater latitude for subsequent derivatization before exceeding drug-likeness thresholds. The chlorine atom contributes 34.5 atomic mass units versus bromine's 79.9, while both maintain the essential 2-isocyanato-3-halogeno pharmacophoric pattern required for sequential dual functionalization .
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 159.59 g/mol (C₅H₂ClNOS) |
| Comparator Or Baseline | 3-Bromo-2-isocyanatothiophene: 204.05 g/mol (C₅H₂BrNOS) |
| Quantified Difference | Δ = –44.46 g/mol (–21.8% lower mass for chloro analog) |
| Conditions | Exact mass comparison from vendor-supplied molecular formula data |
Why This Matters
Procurement of the chloro analog preserves the identical 2-isocyanato-3-halogeno synthetic handle while reducing molecular weight by over 44 Da, directly improving the probability that final derivatives remain within lead-like property ranges during medicinal chemistry optimization campaigns.
